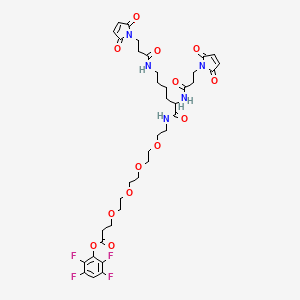

BMS22

描述

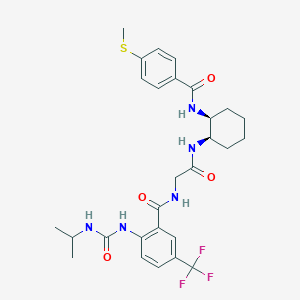

BMS CCR2 22 是一种高亲和力、强效的 CC 趋化因子受体 2 (CCR2) 拮抗剂。它以其对 CCR2 相对于其他趋化因子受体(如 CCR3)的选择性抑制作用而闻名。 该化合物分子量为 593.66,化学式为 C28H34F3N5O4S .

科学研究应用

BMS CCR2 22 因其对 CCR2 的强效拮抗活性而在科学研究中被广泛使用。它被用于与炎症、癌症和心血管疾病相关的研究。 该化合物还用于药物发现项目,以开发针对 CCR2 的新型治疗剂 .

作用机制

BMS CCR2 22 通过与 CCR2 受体结合发挥作用,从而阻断受体与其天然配体之间的相互作用。这种抑制阻止了参与炎症和细胞迁移的下游信号通路激活。 该化合物对 CCR2 的高亲和力确保了对受体活性的有效阻断 .

生化分析

Biochemical Properties

BMS22 interacts with TGFβRI, a type of protein kinase, and inhibits its activity . The compound binds to the enzyme and disrupts its ability to phosphorylate its substrates, thereby inhibiting the downstream signaling of the TGFβ pathway . The binding of this compound to TGFβRI involves interactions with key residues such as ASP351 . The contribution energy of ASP351 to binding was found to be a significant difference between this compound and other compounds .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of the TGFβRI pathway . By inhibiting this pathway, this compound can potentially influence various cellular functions, including cell proliferation, differentiation, and apoptosis . The specific cellular effects of this compound may vary depending on the cell type and the context of the TGFβ signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TGFβRI . This compound binds to this enzyme and inhibits its kinase activity, thereby preventing the phosphorylation of downstream targets in the TGFβ pathway . This disruption of the TGFβ signaling can influence various cellular processes and potentially lead to therapeutic effects in pathological conditions associated with TGFβ dysregulation .

准备方法

合成路线和反应条件: BMS CCR2 22 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。 详细的合成路线是专有的,但通常涉及在受控条件下使用有机溶剂和试剂,以实现高纯度和产率 .

工业生产方法: BMS CCR2 22 的工业生产遵循类似的合成路线,但已扩展规模以满足商业需求。 该工艺涉及严格的质量控制措施,以确保最终产品的均匀性和纯度 .

化学反应分析

反应类型: BMS CCR2 22 主要由于存在酰胺和三氟甲基等官能团而发生取代反应。 这些反应通常在温和条件下进行,以防止化合物降解 .

常见试剂和条件: 涉及 BMS CCR2 22 的反应中使用的常见试剂包括有机溶剂,如二甲基亚砜 (DMSO) 和乙醇。 这些反应通常在室温或略微升高的温度下进行,以促进所需的转化 .

形成的主要产物: 涉及 BMS CCR2 22 的反应形成的主要产物通常是具有修饰官能团的衍生物。 这些衍生物经常用于进一步的研究,以探索化合物的生物活性 .

相似化合物的比较

类似化合物:

- Cenicriviroc:CCR2 和 CCR5 的双重拮抗剂,用于与 HIV 和炎症性疾病相关的研究 .

- PF-04634817:CCR2 和 CCR5 的另一种双重拮抗剂,在糖尿病肾病中具有潜在的应用 .

- INCB3344:具有类似结合亲和力和功能拮抗作用的选择性 CCR2 拮抗剂 .

独特性: BMS CCR2 22 凭借其对 CCR2 相对于其他趋化因子受体的高选择性和其强效的功能拮抗作用而脱颖而出。 这使其成为研究 CCR2 介导的途径和疾病的宝贵工具 .

如果您还有其他问题或需要更多详细信息,请随时提问!

属性

IUPAC Name |

N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPXYDUJQWENPM-XZOQPEGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-97-0 | |

| Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS22 interact with its target and what are the downstream effects?

A: this compound is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.

Q2: What are the limitations of this compound in terms of its drug-like properties and are there any potential solutions?

A: Despite its potency, this compound suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of this compound analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].

Q3: How has computational chemistry been employed in the study of this compound?

A: Computational chemistry has played a crucial role in understanding and optimizing this compound. Researchers have used pharmacophore modeling based on the crystal structure of the this compound-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of this compound and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)